molecular formula C8H5Cl2N3O B3390498 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole CAS No. 1009562-61-1

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B3390498
CAS No.: 1009562-61-1
M. Wt: 230.05 g/mol
InChI Key: RFUPSMVMTLALFF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H6Cl2N3O and a molecular weight of 229.06 g/mol, this compound features a 1,3,4-oxadiazole ring core, a privileged scaffold known for its wide range of biological activities . The 1,3,4-oxadiazole ring is a well-established pharmacophore in anticancer research. It serves as a key structural component in drugs like Zibotentan, an FDA-approved anticancer agent, and is investigated for its ability to inhibit crucial cancer targets such as thymidylate synthase, topoisomerase II, and telomerase . The core structure's mechanism often involves selective interaction with nucleic acids, enzymes, and globular proteins, leading to antiproliferative effects on malignant cells . Furthermore, 1,3,4-oxadiazole derivatives demonstrate potent antimicrobial properties, showing activity against a spectrum of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This compound is specifically engineered as a versatile building block. The reactive chloromethyl group at the 2-position allows for further functionalization through nucleophilic substitution reactions, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The 5-chloropyridin-2-yl moiety at the 5-position is an aromatic heterocycle that can enhance binding affinity to biological targets. This combination of features makes it an invaluable intermediate for synthesizing novel compounds aimed at developing new therapeutic agents for cancer and infectious diseases . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-3-7-12-13-8(14-7)6-2-1-5(10)4-11-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPSMVMTLALFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009562-61-1
Record name 5-chloro-2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
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Preparation Methods

The synthesis of 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole typically involves the reaction of 5-chloropyridine-2-carboxylic acid hydrazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different properties and applications.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Biological Research: It serves as a tool compound in the study of biological processes and pathways, particularly those involving oxidative stress and cellular signaling.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The biological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazoles
Compound Name Position 2 Substituent Position 5 Substituent Key Applications/Activities References
Target Compound Chloromethyl 5-Chloropyridin-2-yl Intermediate for drug synthesis
2-(Chloromethyl)-5-(2,4-dichlorophenyl) Chloromethyl 2,4-Dichlorophenyl Fungicidal precursor
2-(Methylsulfonyl)-5-(4-fluorophenyl) Methylsulfonyl 4-Fluorophenyl Plant pathogen resistance
2-(Benzylthio)-5-(trifluoromethylpyrazolyl) Benzylthio 1-Methyl-3-(trifluoromethyl)pyrazole Fungicidal/herbicidal activity
2-(5-Methyl-2-nitrophenyl)-5-(chloropyridine) 5-Methyl-2-nitrophenyl Chloropyridine Cytotoxic activity (IC50: 10–19 µg/mL)
Cytotoxic Activity
  • Target Compound: Limited direct cytotoxic data are available, but structural analogues like 56e (5-chloropyridine-substituted oxadiazole) exhibit moderate activity against cancer cells (IC50: ~19 µg/mL), though less potent than podophyllotoxin (IC50: 3.64 µg/mL) .
Antifungal and Herbicidal Activity
  • Thioether Derivatives (e.g., 5g) : Exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. The 4-bromobenzylthio group in 5g enhances binding to succinate dehydrogenase (SDH), mimicking commercial fungicides like penthiopyrad .
  • Methylsulfonyl Derivatives : Demonstrated efficacy in reducing chlorophyll loss in rice infected with Xanthomonas oryzae (Xoo), though less effective than healthy controls .
Anti-inflammatory Activity
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Shows 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

Biological Activity

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Structure and Properties

The compound features a 1,3,4-oxadiazole core substituted with chloromethyl and chloropyridine groups. The oxadiazole ring is known for its stability and ability to form strong interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity
    • Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of p53 and caspase-3 .
    • Case Studies : In vitro studies demonstrated that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
    CompoundCell LineIC50 (µM)
    This compoundMCF-70.65
    Similar Derivative AU-9371.5
    Similar Derivative BMDA-MB-2312.41
  • Antimicrobial Activity
    • Research indicates that oxadiazole derivatives possess significant antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis .
  • Other Biological Activities
    • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
    • Antioxidant : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant activity .

Research Findings

Recent studies have highlighted the potential of 1,3,4-oxadiazoles as promising candidates in drug discovery due to their broad spectrum of biological activities:

  • A review indicated that modifications in the oxadiazole structure can enhance biological potency and selectivity against specific targets .
  • Molecular docking studies suggest strong binding affinities between oxadiazole derivatives and various receptors involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole, and what factors influence reaction yields?

  • Methodology : The compound is synthesized via cyclization of acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃). A typical procedure involves refluxing equimolar amounts of 5-chloropyridine-2-carboxylic acid hydrazide and chloroacetic acid in POCl₃ for 5–6 hours. After quenching with ice, pH adjustment (6–7) precipitates the product, which is purified via column chromatography (n-hexane:EtOAc, 7:1) .
  • Yield Factors : Stoichiometric ratios, reaction time, temperature, and purification efficiency (e.g., solvent polarity in chromatography) critically affect yields (typically 50–70%). Excess POCl₃ may improve cyclization but requires careful quenching .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm in ¹H NMR. The 5-chloropyridinyl moiety shows aromatic protons at δ 7.8–8.5 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₈H₅Cl₂N₃O: 244.9752) ensures molecular formula accuracy .
    • Chromatography : Reverse-phase HPLC (C18 column, MeOH:H₂O gradient) validates purity (>95%) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). Limited solubility in water or hexane .
  • Stability : Hydrolysis-sensitive due to the chloromethyl group. Store under inert atmosphere at −20°C for long-term stability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been identified for modifying the 5-chloropyridin-2-yl substituent in 1,3,4-oxadiazole derivatives?

  • Key Findings :

  • Replacement of the phenyl group with pyridinyl enhances apoptosis-inducing activity in cancer cells (e.g., T47D breast cancer) due to improved π-π stacking with biological targets .
  • Chlorine at the pyridinyl 5-position increases electrophilicity, enhancing binding to targets like TIP47 (insulin-like growth factor II receptor-binding protein) .
    • SAR Table :
Substituent PositionModificationBiological Activity (IC₅₀)
Pyridinyl 5-position-Cl1.2 µM (T47D cells)
Pyridinyl 3-position-CF₃8.5 µM (reduced activity)

Q. How does molecular docking elucidate interactions between this compound and biological targets like SDH enzymes or TIP47?

  • Methodology : Docking studies (AutoDock Vina, PDB: 2FBW for SDH) reveal that the oxadiazole core forms hydrogen bonds with Arg-43 and Ser-39 residues. The 5-chloropyridinyl group occupies a hydrophobic pocket, while the chloromethyl group stabilizes van der Waals interactions .
  • TIP47 Binding : The chloro-pyridinyl moiety disrupts TIP47’s cargo-binding domain, inhibiting IGF-II receptor trafficking .

Q. What contradictions exist in reported biological efficacy across cancer cell lines, and how can these be resolved?

  • Contradiction : The compound shows potent activity against breast (T47D) and colorectal (HCT-116) cells but is inactive in lung (A549) and prostate (PC-3) lines .
  • Resolution : Differential expression of molecular targets (e.g., TIP47 or SDH isoforms) and cell permeability variations due to ABC transporter activity. Validate via siRNA knockdown or pharmacokinetic profiling .

Q. What crystallographic data inform conformational analysis of 1,3,4-oxadiazole derivatives?

  • Data : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) confirms planar oxadiazole rings with bond lengths of 1.32 Å (N–O) and 1.29 Å (C=N). Torsional angles between pyridinyl and oxadiazole groups influence π-conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
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2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole

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